2-(1-Phenylvinyl)-1,3,2-dioxaborinane
Overview
Description
2-(1-Phenylvinyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms and a phenylvinyl group
Mechanism of Action
Target of Action
Similar compounds, such as boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that similar compounds, like boronic esters, undergo catalytic protodeboronation, a process involving a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
Boronic esters, which are structurally similar, are known to be involved in various reactions, including functionalizing deboronation .
Biochemical Analysis
Biochemical Properties
2-(1-Phenylvinyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the modification of biomolecules. Additionally, this compound has been shown to interact with certain proteins, potentially influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biotechnology and medicine. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound has been reported to affect cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models to determine its safety and efficacy. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For example, at low to moderate doses, this compound may enhance metabolic activity and promote cell proliferation. At high doses, it can induce cytotoxicity and apoptosis, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential therapeutic effects. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and medical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylvinyl)-1,3,2-dioxaborinane typically involves the reaction of phenylvinylboronic acid with a diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester. The reaction conditions often include refluxing the reactants in an organic solvent, such as toluene, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylvinyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylvinylboronic acid.
Reduction: It can be reduced to form the corresponding boronic ester.
Substitution: The phenylvinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the phenylvinyl group under mild conditions.
Major Products Formed
Oxidation: Phenylvinylboronic acid.
Reduction: The corresponding boronic ester.
Substitution: Various substituted phenylvinyl derivatives.
Scientific Research Applications
2-(1-Phenylvinyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(1-Phenylvinyl)aniline
- 2-(1-Phenylvinyl)benzaldehyde
Uniqueness
2-(1-Phenylvinyl)-1,3,2-dioxaborinane is unique due to its specific combination of a boronic ester and a phenylvinyl group. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity under a broader range of conditions .
Properties
IUPAC Name |
2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPUKGUVLOFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C(=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674773 | |
Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415727-02-5 | |
Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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